N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-4-ylsulfanyl core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-7-6-10(8-14(13)24-2)18-15(21)9-25-16-11-4-3-5-12(11)19-17(22)20-16/h6-8H,3-5,9H2,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLDMFLSEMEZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl acetamide with cyclopenta[d]pyrimidine derivatives. The synthesis typically employs standard organic chemistry techniques such as condensation reactions and nucleophilic substitutions.
Anticancer Activity
Research indicates that derivatives of cyclopenta[d]pyrimidine exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | MCF-7 | 95% |
| 5a | A549 | 77% |
| Cisplatin | MCF-7 | 60% |
These studies suggest that the presence of the cyclopenta[d]pyrimidine moiety enhances the cytotoxic effects against cancer cells by inducing oxidative stress and apoptosis through the generation of reactive oxygen species (ROS) .
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Increased levels of ROS lead to programmed cell death.
- Antioxidant Activity : Some studies indicate that related compounds can modulate antioxidant enzyme activities, affecting cellular redox states.
Case Studies
- Study on Antiproliferative Effects : A study evaluated a series of benzimidazole derivatives similar to our compound. The most potent derivative showed a significant increase in superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating a shift towards oxidative stress-mediated tumor cell death .
- Cytotoxicity Evaluation : Another study assessed various derivatives against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Compounds with structural similarities to this compound demonstrated significant cytotoxicity and were linked to increased ROS production .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and pharmacological profiles of related compounds:
Key Structural and Functional Insights
Aryl Group Impact: 3,4-Dimethoxyphenyl (target compound and Epirimil): Electron-donating methoxy groups enhance lipophilicity and receptor affinity, critical for blood-brain barrier penetration in anticonvulsants . 4-Ethoxyphenyl (BI81587): Ethoxy groups balance lipophilicity and metabolic stability .
Core Heterocycle Variations: Cyclopenta[d]pyrimidinone (target compound): Conformational rigidity may optimize target binding compared to non-fused pyrimidines (e.g., Epirimil’s pyridinyl-pyrimidine) .
Biological Activity Trends: Epirimil’s pyridinyl and methyl substitutions on the pyrimidine ring correlate with 100% efficacy in seizure models, suggesting substituent size and electronic effects are critical for anticonvulsant activity . Compounds with sulfamoyl () or cyano groups (13a–e) lack reported neurological activity, indicating the acetamide-thioether linkage in the target compound is pharmacologically distinct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
